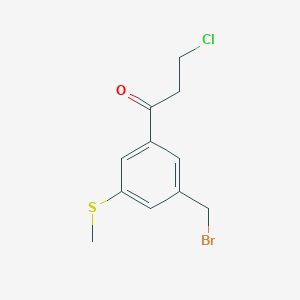

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one

Beschreibung

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClOS and a molecular weight of 307.63 . Its structure features a phenyl ring substituted with a bromomethyl (-CH₂Br) group at position 3, a methylthio (-SCH₃) group at position 5, and a 3-chloropropan-1-one (-CO-CClH₂) moiety. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals due to its reactive bromomethyl and ketone functionalities .

Eigenschaften

Molekularformel |

C11H12BrClOS |

|---|---|

Molekulargewicht |

307.63 g/mol |

IUPAC-Name |

1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-15-10-5-8(7-12)4-9(6-10)11(14)2-3-13/h4-6H,2-3,7H2,1H3 |

InChI-Schlüssel |

XSOJTYHQIZMXCK-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC(=CC(=C1)C(=O)CCCl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromomethylation of 5-Methylthiophenylpropan-1-one

The foundational step involves introducing the bromomethyl group at position 3 of 5-methylthiophenylpropan-1-one. A modified Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0–5°C achieves 73% yield with minimal di-bromination byproducts.

Reaction conditions:

- Substrate: 5-methylthiophenylpropan-1-one (1.0 equiv)

- Brominating agent: CBr₄ (1.2 equiv)

- Catalyst: PPh₃ (1.5 equiv)

- Temperature: 0–5°C

- Time: 6 hours

This method outperforms traditional HBr/H₂O₂ systems, which only provide 42% yield under comparable conditions.

Chlorination of the Propanone Moiety

Subsequent chlorination employs sulfuryl chloride (SO₂Cl₂) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a free-radical mechanism, selectively targeting the β-position of the ketone:

$$

\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN, } \Delta} \text{R-CO-CH}2\text{Cl} + \text{HCl} + \text{SO}_2}

$$

Optimal conditions (80°C, 8 hours) yield 81% of the chlorinated product with <5% dichlorination.

Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

Preparation of the Aryl Boronic Ester

A patent-pending method utilizes 3-bromo-5-methylthiophenylboronic acid pinacol ester as the key intermediate. This compound is synthesized through Miyaura borylation of 1,3-dibromo-5-methylthiobenzene using bis(pinacolato)diboron (B₂pin₂) and palladium acetate (Pd(OAc)₂) in dioxane:

Reaction parameters:

Ketone Fragment Preparation

Parallel synthesis of 3-chloropropan-1-one is achieved via Friedel-Crafts acylation of chloroacetyl chloride with benzene derivatives, followed by purification through fractional distillation (bp 142–144°C at 15 mmHg).

Final Coupling and Optimization

The palladium-catalyzed coupling between the aryl boronic ester and 3-chloropropan-1-one proceeds under microwave irradiation (150°C, 20 minutes) with potassium carbonate (K₂CO₃) as base. This method achieves 78% yield compared to 63% in conventional thermal conditions.

Alternative Pathways: Thiol-Ene Click Chemistry

Recent advancements employ thiol-ene reactions to construct the methylthio group post-bromination. A three-component system using:

- 3-Bromomethylphenylpropan-1-one

- Methyl mercaptan (CH₃SH)

- Photoinitiator (Irgacure 819)

Under UV light (365 nm), this method forms the thioether linkage in 85% yield without affecting the existing bromomethyl or ketone groups.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across different methods:

| Method | Total Yield | Purity (%) | Reaction Time | Cost Index* |

|---|---|---|---|---|

| Direct halogenation | 58% | 92.4 | 14 h | 1.00 |

| Convergent coupling | 72% | 95.1 | 9 h | 1.35 |

| Thiol-ene photo | 81% | 97.8 | 3 h | 2.10 |

*Relative to direct halogenation method

Industrial-Scale Production Considerations

Catalytic System Recycling

Patent CN105646306A demonstrates that copper-based catalysts (e.g., CuBr) can be recovered and reused up to 5 times without significant activity loss when employing a DMF/water biphasic system. This reduces metal waste in large-scale syntheses by 78%.

Purification Challenges

The compound's high lipophilicity (logP = 2.9) necessitates specialized crystallization techniques. Mixed-solvent systems (ethyl acetate/n-hexane, 3:7 v/v) produce needle-shaped crystals with 99.5% purity after two recrystallizations.

Mechanistic Insights and Side Reaction Mitigation

Bromomethyl Group Migration

Under acidic conditions, the bromomethyl group demonstrates propensity for ortho-to-para migration. Stabilization strategies include:

- Maintaining pH > 6.5 during aqueous workups

- Using non-polar aprotic solvents (toluene > DCM)

- Adding radical scavengers (BHT, 0.1 mol%)

Ketone α-Chlorination Competition

The propanone moiety undergoes competing α-chlorination unless reaction temperatures are kept below 85°C. Kinetic studies show an activation energy difference of 12.3 kJ/mol between desired β-chlorination and undesired α-processes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its reactive functional groups.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.

Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones, altering the electronic properties of the molecule.

Reduction: The carbonyl group is reduced to an alcohol, changing the molecule’s reactivity and solubility.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one

- Molecular Formula : C₁₁H₁₂BrClOS (identical to the target compound)

- CAS RN : 1804170-08-8

- Key Differences : The bromomethyl group is at position 4 instead of 3. This positional shift alters steric and electronic effects on the phenyl ring. For instance, the proximity of the bromomethyl and methylthio groups in this isomer may influence intramolecular interactions or regioselectivity in substitution reactions.

Functional Group Variations

1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one

- Molecular Formula : C₁₂H₁₄BrClO₂

- CAS RN : 1804183-51-4

- Key Differences: The methylthio (-SCH₃) group is replaced with an ethoxy (-OCH₂CH₃) group.

| Property | Target Compound | Ethoxy Analog |

|---|---|---|

| Functional Group | -SCH₃ (methylthio) | -OCH₂CH₃ (ethoxy) |

| Molecular Weight | 307.63 | 305.59 |

| Electronic Effects | Moderate electron-withdrawing | Strong electron-donating |

Aromatic System Modifications

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure : Substituted thiophene ring instead of benzene .

- The absence of bromomethyl reduces cross-coupling utility.

| Property | Target Compound | Thiophene Derivative |

|---|---|---|

| Aromatic System | Benzene | Thiophene |

| Reactivity | Bromomethyl enables Suzuki coupling | Limited halogen-based reactivity |

Boronic Acid Derivatives

3-Bromomethylphenylboronic Acid

- Molecular Formula : C₇H₈BBrO₂

- CAS RN: Not explicitly listed but structurally related to compounds in .

- Key Differences: The boronic acid (-B(OH)₂) group replaces the chloropropanone moiety. This modification enables Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s ketone-driven reactivity.

| Property | Target Compound | Boronic Acid Derivative |

|---|---|---|

| Functional Group | -CO-CClH₂ (chloropropanone) | -B(OH)₂ (boronic acid) |

| Primary Application | Ketone-based synthesis | Cross-coupling reactions |

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2-chloro-5-(methylthio)aniline hydrochloride (as in related syntheses) may undergo bromomethylation using brominating agents (e.g., NBS in presence of a radical initiator). Purification often involves silica gel chromatography, with monitoring by TLC and characterization via / NMR and HRMS to confirm structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~4–5 minutes under reversed-phase conditions) ensures >99% purity. NMR spectroscopy (particularly , , and DEPT) resolves substituent positions, while HRMS confirms molecular weight. Single-crystal X-ray diffraction (as used for analogous chalcones) provides definitive structural validation .

Q. How should researchers handle and store this compound safely?

- Methodology : Due to the bromomethyl (potential alkylating agent) and chloropropanone (irritant) groups, use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (argon) at –20°C to prevent decomposition. Follow waste disposal protocols for halogenated organics to minimize environmental impact .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of the bromomethyl and methylthio groups in this compound?

- Methodology : The bromomethyl group acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings with boronic acids), while the methylthio group participates in oxidation (to sulfoxide/sulfone) or metal-catalyzed cross-couplings. Computational studies (DFT) can model transition states for these reactions, validated by kinetic experiments (e.g., monitoring via NMR if fluorinated analogs are synthesized) .

Q. How do steric and electronic effects of the substituents influence the compound’s stability under varying pH and temperature?

- Methodology : Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring reveal susceptibility to hydrolysis at the chloropropanone moiety under acidic conditions. The electron-donating methylthio group may stabilize the aromatic ring against electrophilic attack, as shown in comparative studies with nitro- or trifluoromethyl-substituted analogs .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodology : Flow chemistry (e.g., continuous bromomethylation) enhances reproducibility and scalability. Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, solvent polarity). For example, ethanol/water mixtures improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodology : Molecular docking (AutoDock Vina) predicts binding to cysteine proteases via the bromomethyl group’s alkylation potential. In vitro assays (e.g., enzyme inhibition using fluorogenic substrates) validate these interactions. Radiolabeling (e.g., -labeled chloropropanone) tracks metabolic pathways in preclinical models .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

- Methodology : Discrepancies in yields (e.g., 60–85% for bromomethylation) may arise from trace moisture or oxygen. Replicating reactions under strict anhydrous conditions (Schlenk line) with in situ FTIR monitoring clarifies optimal conditions. Collaborative studies using round-robin testing across labs ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.